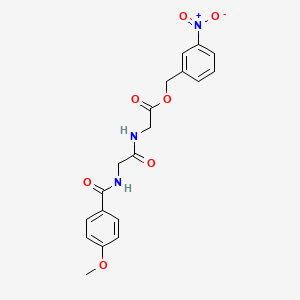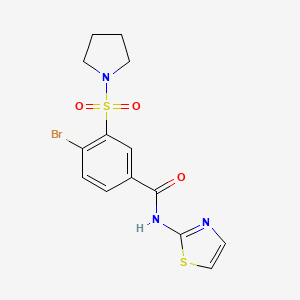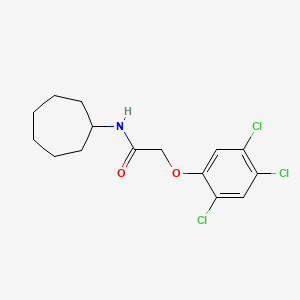
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. BDP is a selective inhibitor of the sigma-1 receptor, a protein that is involved in various physiological and pathological processes.
Mechanism of Action
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide's mechanism of action involves the selective inhibition of the sigma-1 receptor. The sigma-1 receptor is known to modulate the activity of various ion channels, enzymes, and signaling pathways. By inhibiting the sigma-1 receptor, 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide can affect these downstream targets, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide has been shown to have a range of biochemical and physiological effects, including analgesic, neuroprotective, and anti-addictive properties. 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide has been shown to reduce pain perception in animal models of neuropathic pain, potentially through its modulation of ion channels and neurotransmitter release. 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, potentially through its ability to modulate intracellular calcium levels and prevent oxidative stress. Finally, 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction, potentially through its modulation of dopamine release and reward pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide is its high selectivity for the sigma-1 receptor, which makes it a valuable tool for studying the receptor's function and potential therapeutic applications. However, one limitation of 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations. Additionally, 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide's selectivity for the sigma-1 receptor may limit its usefulness in studying other targets or pathways that are not directly related to the receptor.
Future Directions
There are several future directions for research on 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide and the sigma-1 receptor. One potential area of research is the development of more potent and selective sigma-1 receptor inhibitors, which could have greater therapeutic potential. Additionally, further research is needed to fully understand the sigma-1 receptor's role in various physiological and pathological processes, which could lead to the development of novel therapeutic approaches. Finally, the potential use of sigma-1 receptor inhibitors such as 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide in the treatment of addiction and other psychiatric disorders warrants further investigation.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide has been widely used in scientific research as a pharmacological tool to study the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological and pathological processes, including pain perception, neuroprotection, and drug addiction. 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide has been shown to selectively bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying the receptor's function and potential therapeutic applications.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-14-7-4-11(17)8-13(14)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBAZEVFCSZDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112832.png)


![2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide](/img/structure/B4112847.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]piperidin-3-ol](/img/structure/B4112854.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4112856.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112881.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4112887.png)

![2-(2,4-dichlorophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4112919.png)
![N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4112929.png)